Cas no 1185722-10-4 (1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid)

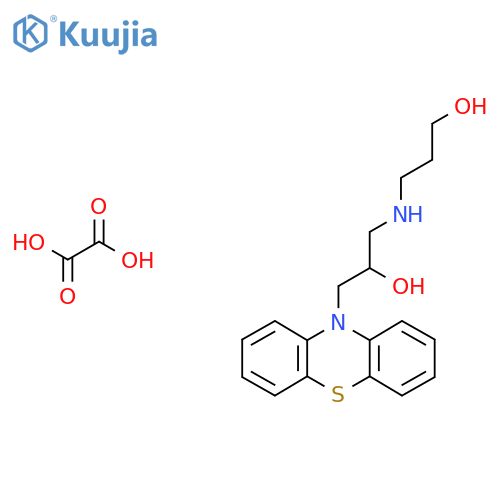

1185722-10-4 structure

商品名:1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid

1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid 化学的及び物理的性質

名前と識別子

-

- 1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid

- 1-(3-hydroxypropylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid

- 3-((2-hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol oxalate

- F1021-0026

- 1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid

- 1185722-10-4

- AKOS026678919

-

- インチ: 1S/C18H22N2O2S.C2H2O4/c21-11-5-10-19-12-14(22)13-20-15-6-1-3-8-17(15)23-18-9-4-2-7-16(18)20;3-1(4)2(5)6/h1-4,6-9,14,19,21-22H,5,10-13H2;(H,3,4)(H,5,6)

- InChIKey: ZXYQITYGEZQHOJ-UHFFFAOYSA-N

- ほほえんだ: S1C2C=CC=CC=2N(C2C=CC=CC1=2)CC(CNCCCO)O.OC(C(=O)O)=O

計算された属性

- せいみつぶんしりょう: 420.13550766g/mol

- どういたいしつりょう: 420.13550766g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 9

- 重原子数: 29

- 回転可能化学結合数: 8

- 複雑さ: 408

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 156Ų

1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1021-0026-2μmol |

1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid |

1185722-10-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1021-0026-5mg |

1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid |

1185722-10-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1021-0026-10mg |

1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid |

1185722-10-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1021-0026-10μmol |

1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid |

1185722-10-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1021-0026-20μmol |

1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid |

1185722-10-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1021-0026-5μmol |

1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid |

1185722-10-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1021-0026-25mg |

1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid |

1185722-10-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1021-0026-30mg |

1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid |

1185722-10-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1021-0026-3mg |

1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid |

1185722-10-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1021-0026-4mg |

1-[(3-hydroxypropyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid |

1185722-10-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1185722-10-4 (1-(3-hydroxypropyl)amino-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬